Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 132036-42-1
VCID: VC21278231
InChI: InChI=1S/C12H17N3O.ClH/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10;/h8-9H,1-7H2,(H,13,14);1H
SMILES: C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3.Cl
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

CAS No.: 132036-42-1

Cat. No.: VC21278231

Molecular Formula: C12H18ClN3O

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride - 132036-42-1

CAS No. 132036-42-1
Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
IUPAC Name pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride
Standard InChI InChI=1S/C12H17N3O.ClH/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10;/h8-9H,1-7H2,(H,13,14);1H
Standard InChI Key VIQQUDRWPRGFBZ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3.Cl
Canonical SMILES C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3.Cl

Chemical Identity and Structure

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride represents a complex heterocyclic compound with significant pharmaceutical relevance. The compound consists of a pyrrolidine ring connected to a tetrahydrobenzoimidazole structure through a methanone (carbonyl) linkage, forming a hydrochloride salt. This structural configuration contributes to its unique chemical properties and potential pharmacological activities.

The chemical identification parameters for this compound are comprehensively documented. It has been assigned the CAS registry number 132036-42-1, which uniquely identifies it in chemical databases and literature . The molecular formula is C12H18ClN3O, indicating the presence of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The compound has a calculated molecular weight of 255.74 g/mol, which is an important parameter for analytical characterization and formulation considerations.

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs, reflecting different naming conventions and structural interpretations:

Systematic and Alternative NamesReference
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride
1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone hydrochloride
Methanone, 1-pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1)
N-[4,5,6,7-Tetrahydrobenzimidazole-5-yl)carbonyl] pyrrolidine hydrochloride
Ramosetron Impurity 1

This diversity in nomenclature reflects the complexity of the molecule's structure and its various applications in pharmaceutical research and development. The designation as "Ramosetron Impurity 1" is particularly significant as it indicates its relationship to the pharmaceutical compound Ramosetron .

Physical and Chemical Properties

The physical and chemical properties of Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride are crucial for understanding its behavior in various applications, particularly in pharmaceutical research and quality control processes.

Structural Characteristics

The compound features a bicyclic tetrahydrobenzoimidazole core with a pyrrolidine amide substituent. This structural arrangement confers specific conformational properties that influence its biological activity. The hydrochloride salt formation alters the compound's solubility profile and stability characteristics compared to the free base form.

Physiochemical Parameters

The key physiochemical parameters of this compound are summarized in the following table:

PropertyValueReference
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Physical StateSolid
SolubilityEnhanced in polar solvents (as hydrochloride salt)
Storage ConditionsSealed, dry, room temperature
Parent Compound Formula (without HCl)C12H17N3O

The hydrochloride salt formation significantly impacts the compound's physicochemical properties. The protonation of a nitrogen atom in the molecule by hydrochloric acid results in a positively charged species counter-balanced by a chloride ion. This ionic character enhances water solubility compared to the free base form, which is particularly advantageous for pharmaceutical applications where aqueous solubility is often desirable.

Structural Identification

Advanced analytical techniques are essential for confirming the structure and purity of Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride. These typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. The compound's IUPAC name, pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride, provides insight into its structural components and arrangement.

Applications and Uses

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride has several significant applications in pharmaceutical research and development, particularly in the context of serotonin receptor pharmacology and analytical chemistry.

Pharmacological Applications

The compound has been identified as a 5-HT3 receptor antagonist, placing it in an important class of drugs with therapeutic potential in multiple medical conditions . 5-HT3 receptor antagonists are widely used for:

  • Treatment of chemotherapy-induced nausea and vomiting

  • Management of postoperative nausea and vomiting

  • Potential applications in irritable bowel syndrome

  • Investigation in psychiatric conditions such as anxiety disorders

Its structural similarity to established 5-HT3 antagonists suggests potential therapeutic applications, although research in this area appears to be ongoing rather than conclusive based on the available search results .

Analytical Applications

One of the most well-documented applications of this compound is as "Ramosetron Impurity 1" . Ramosetron is a potent and selective 5-HT3 receptor antagonist used clinically, and the identification and characterization of its impurities are crucial aspects of pharmaceutical quality control. Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride is specifically employed in:

  • Analytical method development for Ramosetron

  • Method validation (AMV) procedures

  • Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)

  • Commercial production quality assurance of Ramosetron

For use as a reference standard in the analysis of Ramosetron, comprehensive characterization data in accordance with regulatory guidelines is essential to ensure the reliability of analytical results .

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